molecular formula C15H17NO B13603134 C-[2-(2-Methoxy-naphthalen-1-yl)-cyclopropyl]-methylamine

C-[2-(2-Methoxy-naphthalen-1-yl)-cyclopropyl]-methylamine

Cat. No.: B13603134
M. Wt: 227.30 g/mol
InChI Key: VLAAANYQUSUYBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(2-methoxynaphthalen-1-yl)cyclopropyl]methanamine: is an organic compound that features a cyclopropyl group attached to a methanamine moiety, with a methoxy-substituted naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-methoxynaphthalen-1-yl)cyclopropyl]methanamine typically involves the cyclopropanation of a suitable naphthalene derivative followed by amination. One common method includes the reaction of 2-methoxynaphthalene with a cyclopropyl halide under basic conditions to form the cyclopropyl derivative. This intermediate is then subjected to reductive amination using a suitable amine source and reducing agent .

Industrial Production Methods: Industrial production of [2-(2-methoxynaphthalen-1-yl)cyclopropyl]methanamine may involve large-scale cyclopropanation and amination processes, optimized for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, thiols, and amines.

Major Products:

Scientific Research Applications

Chemistry: In chemistry, [2-(2-methoxynaphthalen-1-yl)cyclopropyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of novel reaction pathways and the development of new synthetic methodologies .

Biology: In biological research, this compound can be used as a probe to study the interactions of cyclopropyl-containing molecules with biological targets. It may also serve as a precursor for the synthesis of bioactive compounds .

Medicine: In medicinal chemistry, [2-(2-methoxynaphthalen-1-yl)cyclopropyl]methanamine is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific pathways or receptors .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering .

Mechanism of Action

The mechanism of action of [2-(2-methoxynaphthalen-1-yl)cyclopropyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can engage in covalent bonding with nucleophilic sites, while the methanamine moiety can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

  • [2-(2-methoxynaphthalen-1-yl)cyclopropyl]methylamine
  • Cyclopropyl(2-methoxynaphthalen-1-yl)methanamine

Comparison: Compared to its analogs, [2-(2-methoxynaphthalen-1-yl)cyclopropyl]methanamine exhibits unique reactivity due to the presence of the methanamine group. This functional group enhances its ability to participate in a wider range of chemical reactions and interactions with biological targets. Additionally, the methoxy group on the naphthalene ring can influence the compound’s electronic properties, making it distinct from other similar compounds .

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

[2-(2-methoxynaphthalen-1-yl)cyclopropyl]methanamine

InChI

InChI=1S/C15H17NO/c1-17-14-7-6-10-4-2-3-5-12(10)15(14)13-8-11(13)9-16/h2-7,11,13H,8-9,16H2,1H3

InChI Key

VLAAANYQUSUYBA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C3CC3CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.